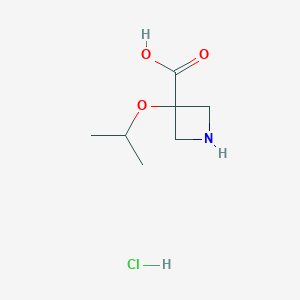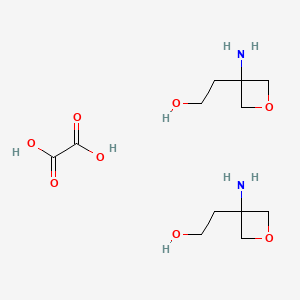
3,5-Dichloro-4-isobutoxybenzylamine
Vue d'ensemble
Description
3,5-Dichloro-4-isobutoxybenzylamine (DIBA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that can easily penetrate cell membranes and interact with various biological targets.
Mécanisme D'action
3,5-Dichloro-4-isobutoxybenzylamine inhibits PKC activity by binding to the enzyme's regulatory domain, which prevents it from interacting with its substrate. This leads to a decrease in the phosphorylation of downstream targets and a disruption of cellular signaling pathways. 3,5-Dichloro-4-isobutoxybenzylamine also interacts with the ER by binding to a specific protein called sigma-1 receptor, which is involved in the regulation of calcium ion channels and the modulation of ER stress response.
Biochemical and Physiological Effects
3,5-Dichloro-4-isobutoxybenzylamine has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in neuronal cells, and improve glucose tolerance in diabetic mice. 3,5-Dichloro-4-isobutoxybenzylamine has also been shown to modulate the activity of ion channels and transporters, which can affect cellular membrane potential and intracellular ion concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dichloro-4-isobutoxybenzylamine has several advantages for lab experiments, including its small size, low toxicity, and high solubility in aqueous and organic solvents. It can be easily synthesized and purified, and its activity can be measured using various biochemical and biophysical assays. However, 3,5-Dichloro-4-isobutoxybenzylamine also has some limitations, such as its specificity for PKC isoforms and sigma-1 receptor, which may limit its use in studying other cellular processes. Its effects may also vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for studying 3,5-Dichloro-4-isobutoxybenzylamine and its potential applications. One area of interest is the development of 3,5-Dichloro-4-isobutoxybenzylamine derivatives that have improved selectivity and potency for specific biological targets. Another area is the investigation of 3,5-Dichloro-4-isobutoxybenzylamine's effects on cellular metabolism and energy homeostasis, which may have implications for treating metabolic disorders such as obesity and type 2 diabetes. Additionally, 3,5-Dichloro-4-isobutoxybenzylamine may be used as a tool for studying the role of ER stress and unfolded protein response in various diseases, including neurodegenerative disorders and cancer.
Applications De Recherche Scientifique
3,5-Dichloro-4-isobutoxybenzylamine has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. 3,5-Dichloro-4-isobutoxybenzylamine has also been used as a probe for studying the function of the endoplasmic reticulum (ER), a cellular organelle that is involved in protein synthesis and folding.
Propriétés
IUPAC Name |
[3,5-dichloro-4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7H,5-6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZKSQUNPZMLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Cl)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-isobutoxybenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)






![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)


![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)